6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine
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Overview
Description
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic organic compound characterized by the presence of fluorine atoms at the 6th and 7th positions, a methyl group at the 2nd position, and a benzoxazine ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the nucleophilic substitution of chlorine in various chloropyrimidines with a fragment of racemic 7,8-difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine . The reaction conditions often include the use of solvents such as methanol and catalysts like methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of a leaving group (e.g., chlorine) with a nucleophile.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific details are not extensively documented.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include chloropyrimidines and nucleophiles such as amines or alcohols.
Oxidation and Reduction: Typical reagents for oxidation might include oxidizing agents like potassium permanganate, while reducing agents could include sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions with chloropyrimidines yield pyrimidine conjugates containing the benzoxazine fragment .
Scientific Research Applications
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
Medicinal Chemistry: The compound has been investigated for its antiviral activity against herpes simplex virus type 1 (HSV-1) and influenza A (H1N1) virus.
Materials Science: Its unique chemical structure makes it a potential candidate for the development of new materials with specific properties.
Biological Research: The compound’s interactions with various biological targets are of interest for understanding its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with molecular targets such as viral proteins. For instance, its antiviral activity is attributed to its ability to inhibit the replication of viruses like HSV-1 and influenza A by interfering with viral protein synthesis .
Comparison with Similar Compounds
Similar Compounds
7,8-Difluoro-3,4-dihydro-3-methyl-2H-[1,4]benzoxazine: This compound is structurally similar but lacks the methyl group at the 2nd position.
5,7-Difluoro-2,3-dihydro-3-methyl-4H-pyran-4-one: Another related compound with a different ring structure and functional groups.
Uniqueness
6,7-Difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the specific positioning of its fluorine atoms and the presence of a methyl group at the 2nd position
Properties
IUPAC Name |
6,7-difluoro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO/c1-5-4-12-8-2-6(10)7(11)3-9(8)13-5/h2-3,5,12H,4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRZBWDGLUNUGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNC2=CC(=C(C=C2O1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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